molecular formula C4H6O2S3 B256544 [1,3,5]Trithiane-2-carboxylic acid

[1,3,5]Trithiane-2-carboxylic acid

Cat. No.: B256544
M. Wt: 182.3 g/mol
InChI Key: NKPXGICIHGXXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trithiane-2-carboxylic acid: is an organic compound with the molecular formula C4H6O2S3. It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The compound features a six-membered ring with alternating methylene bridges and thioether groups, and a carboxylic acid functional group attached to one of the carbon atoms in the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane-2-carboxylic acid can be synthesized through the reaction of 1,3,5-trithiane with carbon dioxide in the presence of a strong base such as n-butyllithium. The reaction typically takes place in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trithiane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,5-Trithiane-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-trithiane-2-carboxylic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The sulfur atoms in the ring provide lone pairs of electrons that can interact with metal ions, leading to the formation of coordination compounds. These interactions can influence the electronic and optical properties of the resulting complexes .

Comparison with Similar Compounds

    1,3,5-Trithiane: The parent compound without the carboxylic acid group.

    1,3,5-Trithiane-2-thiol: A derivative with a thiol group instead of a carboxylic acid.

    1,3,5-Trithiane-2-sulfonic acid: A derivative with a sulfonic acid group.

Uniqueness: The carboxylic acid group allows for further functionalization and the formation of esters, amides, and other derivatives, expanding its utility in various fields .

Properties

Molecular Formula

C4H6O2S3

Molecular Weight

182.3 g/mol

IUPAC Name

1,3,5-trithiane-2-carboxylic acid

InChI

InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6)

InChI Key

NKPXGICIHGXXFQ-UHFFFAOYSA-N

SMILES

C1SCSC(S1)C(=O)O

Canonical SMILES

C1SCSC(S1)C(=O)O

Origin of Product

United States

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